molecular formula C18H15N3O2 B2800519 (E)-N-([2,4'-bipyridin]-4-ylmethyl)-3-(furan-2-yl)acrylamide CAS No. 2035022-71-8

(E)-N-([2,4'-bipyridin]-4-ylmethyl)-3-(furan-2-yl)acrylamide

Cat. No.: B2800519
CAS No.: 2035022-71-8
M. Wt: 305.337
InChI Key: BYCUENPWDYJHSA-ONEGZZNKSA-N
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Description

(E)-N-([2,4’-bipyridin]-4-ylmethyl)-3-(furan-2-yl)acrylamide is a complex organic compound that features a bipyridine moiety linked to a furan ring via an acrylamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-([2,4’-bipyridin]-4-ylmethyl)-3-(furan-2-yl)acrylamide typically involves the following steps:

    Formation of the Bipyridine Intermediate: The bipyridine moiety can be synthesized through a series of reactions starting from pyridine derivatives. Common methods include the use of palladium-catalyzed cross-coupling reactions.

    Acrylamide Formation: The acrylamide group is introduced through the reaction of an appropriate amine with acryloyl chloride under basic conditions.

    Coupling Reaction: The final step involves coupling the bipyridine intermediate with the acrylamide derivative in the presence of a suitable catalyst and under controlled conditions to ensure the formation of the (E)-isomer.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for catalyst selection, process optimization for reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-([2,4’-bipyridin]-4-ylmethyl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under specific conditions.

    Reduction: The acrylamide group can be reduced to form the corresponding amine.

    Substitution: The bipyridine moiety can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted bipyridine derivatives depending on the electrophile used.

Scientific Research Applications

(E)-N-([2,4’-bipyridin]-4-ylmethyl)-3-(furan-2-yl)acrylamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of (E)-N-([2,4’-bipyridin]-4-ylmethyl)-3-(furan-2-yl)acrylamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming complexes that can catalyze various chemical reactions. The furan ring and acrylamide group may also interact with biological molecules, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.

    Furan-2-carboxamide: A related compound with a furan ring and an amide group.

    Acrylamide: A simpler compound with a wide range of industrial applications.

Uniqueness

(E)-N-([2,4’-bipyridin]-4-ylmethyl)-3-(furan-2-yl)acrylamide is unique due to its combination of a bipyridine moiety, a furan ring, and an acrylamide bridge. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c22-18(4-3-16-2-1-11-23-16)21-13-14-5-10-20-17(12-14)15-6-8-19-9-7-15/h1-12H,13H2,(H,21,22)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCUENPWDYJHSA-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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